Tuberculosinyl diphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

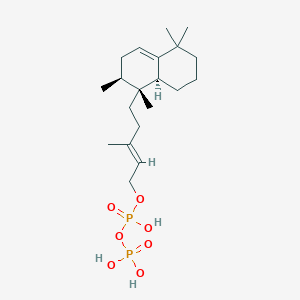

Tuberculosinyl diphosphate is a diterpenyl phosphate that is the O-diphospho derivative of tuberculosinol. It derives from a tuberculosinol. It is a conjugate acid of a this compound(3-).

科学研究应用

Role in Mycobacterial Pathogenesis

Tuberculosinyl diphosphate is synthesized by the enzyme tuberculosinol synthase (Rv3378c), which catalyzes its conversion to tuberculosinol and iso-tuberculosinol, compounds implicated in the virulence of Mycobacterium tuberculosis . The presence of these compounds has been linked to the bacterium's ability to evade host immune responses, making them potential targets for therapeutic intervention.

Drug Discovery Target

The inhibition of this compound synthase presents a novel approach for developing anti-tuberculosis drugs. Research indicates that targeting this enzyme can disrupt the synthesis of virulence factors, thereby attenuating the pathogenicity of M. tuberculosis . The following table summarizes key studies that have explored inhibitors against this enzyme:

Enzymatic Mechanisms and Substrate Specificity

The enzymatic action of Rv3378c involves complex biochemical transformations that are critical for understanding mycobacterial metabolism. Studies have shown that this enzyme can utilize various prenyl diphosphates as substrates, highlighting its versatility and potential as a target for synthetic biology applications .

Case Study: Substrate Specificity

Research has demonstrated that Rv3378c exhibits distinct substrate preferences, which can be exploited to engineer modified enzymes with tailored activities for biotechnological applications . The following table outlines substrate specificity findings:

| Substrate | Conversion Product | Efficiency |

|---|---|---|

| Geranylgeranyl diphosphate | Tuberculosinol pyrophosphate | High |

| This compound | Iso-tuberculosinol variants | Moderate |

Potential in Antiviral and Antitumor Applications

Beyond its role in tuberculosis, this compound and its derivatives have shown promise in broader biological contexts. Diterpenes derived from this pathway exhibit various biological activities, including antiviral and antitumor properties . This expands the potential applications of this compound beyond infectious disease treatment.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound influences mycobacterial virulence and to develop more potent inhibitors against Rv3378c. The integration of structural biology with high-throughput screening methods is expected to yield new therapeutic candidates that can effectively combat resistant strains of M. tuberculosis.

化学反应分析

Key Enzymes

-

MtHPS (Rv3377c) : Catalyzes the cyclization of (E,E,E)-geranylgeranyl diphosphate (GGPP) into TbDP .

-

Rv3378c : Functions as a phosphatase and adenosine transferase, converting TbDP into 1-TbAd .

Reaction Mechanism

-

Acid Activation : The terminal alkene of GGPP is protonated by a conserved aspartate (D295) within the DxDD motif, initiating a carbocation cascade .

-

Cyclization : A bicyclic intermediate forms through carbocation rearrangements, stabilized by aromatic residues (e.g., Y328, Y479) in the active site .

-

Deprotonation : The final carbocation is deprotonated by a catalytic base (Y479) to yield TbDP .

Acid–Base Catalysis

-

Enzymatic Acid : D295 facilitates protonation of the GGPP substrate, initiating cyclization .

-

Enzymatic Base : Y479 deprotonates the final intermediate, determining product outcome. Mutations (e.g., Y479F) alter stereochemistry, producing labda-7,13-dienyl diphosphate .

| Residue | Function | Effect of Mutation |

|---|---|---|

| D295 | Proton donor | Loss of catalytic acid |

| Y479 | Deprotonation | Alternative products |

| Y328 | Stabilizes intermediates | Reduces metabolic flux |

Bisphosphonate Inhibitors

-

BPH-629 : Binds to Rv3378c, disrupting TbDP-to-1-TbAd conversion. Structural studies show Mg²⁺-dependent binding to the substrate pocket .

Mutational Resistance

-

Mutations in the DDXXD motif (e.g., D34A/R38A) impair diphosphate release, reducing iso-tuberculosinol production .

Active Site Features

-

Conserved Residues : D295, Y328, and Y479 form a rigid catalytic scaffold, restricting intermediate rearrangements .

-

Steric Constraints : Aromatic residues (e.g., W380) shield key carbocations, enforcing product specificity .

Therapeutic Targets

-

Inhibiting MtHPS or Rv3378c disrupts 1-TbAd biosynthesis, a critical virulence pathway . Bisphosphonate derivatives represent promising candidates for antitubercular drugs .

Key Enzymes and Functions

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| MtHPS (Rv3377c) | Cyclase | GGPP | TbDP |

| Rv3378c | Phosphatase/transferase | TbDP | 1-TbAd |

Inhibitors and Mechanisms

| Inhibitor | Target | Binding Mode | Effect |

|---|---|---|---|

| BPH-629 | Rv3378c | Mg²⁺-dependent | Blocks TbDP-to-1-TbAd conversion |

| Amo-1618 | MtHPS | Binds substrate pocket | Reduces TbDP synthesis |

属性

分子式 |

C20H36O7P2 |

|---|---|

分子量 |

450.4 g/mol |

IUPAC 名称 |

[(E)-5-[(1R,2S,8aS)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)10-13-20(5)16(2)8-9-17-18(20)7-6-12-19(17,3)4/h9,11,16,18H,6-8,10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t16-,18+,20+/m0/s1 |

InChI 键 |

BPSHPRCHMGHBGC-AHKHSGQUSA-N |

手性 SMILES |

C[C@H]1CC=C2[C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCCC2(C)C |

规范 SMILES |

CC1CC=C2C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCCC2(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。